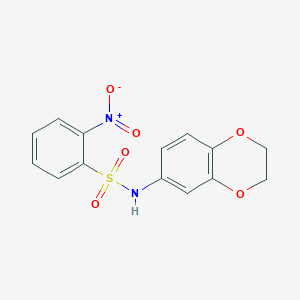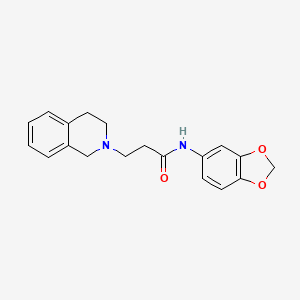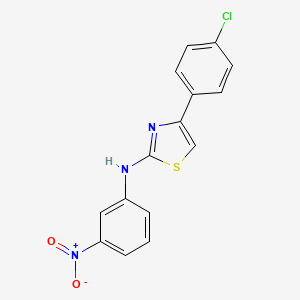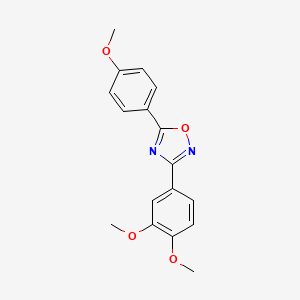![molecular formula C11H12Cl2N2O3 B5832564 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5832564.png)
5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid, also known as DAPT, is a small molecule that has gained significant attention in scientific research due to its ability to inhibit Notch signaling. Notch signaling is a critical pathway involved in many biological processes, including development, differentiation, and homeostasis. DAPT has been shown to have potential applications in various fields of research, including cancer, neurodegenerative diseases, and stem cell biology.
作用机制
5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid acts as a gamma-secretase inhibitor, which blocks the cleavage of the Notch receptor by the gamma-secretase enzyme complex. This results in the inhibition of Notch signaling, which plays a critical role in cell fate determination and differentiation.
Biochemical and Physiological Effects:
5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid has been shown to have various biochemical and physiological effects. In cancer cells, 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid inhibits cell proliferation and induces apoptosis. In neural stem cells, 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid promotes the differentiation of neurons and enhances their survival. In embryonic stem cells, 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid maintains their pluripotency and prevents their differentiation.
实验室实验的优点和局限性
One of the main advantages of using 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid in lab experiments is its specificity for the Notch signaling pathway. This allows researchers to selectively block the pathway without affecting other signaling pathways. However, 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid has been shown to have off-target effects on other gamma-secretase substrates, such as the amyloid precursor protein, which can lead to unwanted side effects. Additionally, the use of 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid in vivo can be limited by its poor bioavailability and rapid metabolism.
未来方向
There are many potential future directions for the use of 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid in scientific research. One area of interest is the role of Notch signaling in cancer stem cells, which are thought to play a critical role in tumor initiation and progression. Another area of interest is the use of 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, the development of more potent and selective gamma-secretase inhibitors could lead to the discovery of new therapeutic targets for various diseases.
合成方法
The synthesis of 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid involves the reaction of 4-amino-3,5-dichlorobenzonitrile with ethyl acetoacetate in the presence of sodium ethoxide. The resulting intermediate is then hydrolyzed to obtain 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid. The synthesis method of 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid is relatively straightforward and can be easily scaled up for large-scale production.
科学研究应用
5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid has been extensively studied in various fields of research. In cancer research, 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid has been shown to inhibit the growth of cancer cells by blocking the Notch signaling pathway. In neurodegenerative diseases, 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid has been shown to promote the differentiation of neural stem cells and protect neurons from apoptosis. In stem cell biology, 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid has been used to maintain the pluripotency of embryonic stem cells and induce the differentiation of induced pluripotent stem cells.
属性
IUPAC Name |
5-(4-amino-3,5-dichloroanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3/c12-7-4-6(5-8(13)11(7)14)15-9(16)2-1-3-10(17)18/h4-5H,1-3,14H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBWWNNKDXSVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5832483.png)

![3-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5832507.png)

![2-[(2-ethylbutanoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5832525.png)
![1-[(4-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5832533.png)

![5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5832547.png)


![1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5832562.png)
![N-[2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5832570.png)
![3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5832582.png)
![methyl 2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B5832587.png)